BenchChemオンラインストアへようこそ!

(2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol

Antiproliferative SAR Benzoxazole Meta-methoxy effect

(2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol (CAS 1483064-47-6; molecular formula C₁₅H₁₃NO₃; molecular weight 255.27 g/mol) is a 2,5-disubstituted benzoxazole derivative bearing a 3-methoxyphenyl group at position 2 and a hydroxymethyl (–CH₂OH) substituent at position 5 of the benzoxazole core. The compound is commercially supplied as a research-grade building block (typical purity ≥97%) for medicinal chemistry and materials science applications.

Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
Cat. No. B11784237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol
Molecular FormulaC15H13NO3
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)CO
InChIInChI=1S/C15H13NO3/c1-18-12-4-2-3-11(8-12)15-16-13-7-10(9-17)5-6-14(13)19-15/h2-8,17H,9H2,1H3
InChIKeyQEVQOCGVDGFKDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol – Structural Identity and Procurement-Relevant Characteristics of a 2,5-Disubstituted Benzoxazole Research Intermediate


(2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol (CAS 1483064-47-6; molecular formula C₁₅H₁₃NO₃; molecular weight 255.27 g/mol) is a 2,5-disubstituted benzoxazole derivative bearing a 3-methoxyphenyl group at position 2 and a hydroxymethyl (–CH₂OH) substituent at position 5 of the benzoxazole core [1]. The compound is commercially supplied as a research-grade building block (typical purity ≥97%) for medicinal chemistry and materials science applications . Its structural features—a hydrogen-bond-donating primary alcohol handle at C5 and an electron-rich 3-methoxyphenyl ring at C2—enable downstream functionalization (e.g., oxidation to the aldehyde/carboxylic acid, etherification, or esterification) that is central to its utility as a synthetic intermediate in heterocyclic library synthesis [2].

Why 2-Arylbenzoxazole-5-methanol Analogs Cannot Be Interchanged: Substituent-Dependent SAR at the 3-Position of the Phenyl Ring


Within the 2-arylbenzoxazole-5-methanol chemotype, the nature and position of substituents on the pendant phenyl ring exert a decisive influence on biological activity. Published structure–activity relationship (SAR) data demonstrate that the presence of a methoxy group at the 3-position (meta) of the phenyl ring confers a measurable antiproliferative activity advantage over analogs bearing an unsubstituted phenyl ring [1]. This meta-methoxy effect is consistent with broader benzoxazole SAR literature showing that electron-donating substituents at the meta position modulate both target engagement and physicochemical properties differently than ortho or para isomers [2]. Consequently, procurement of a generic '2-arylbenzoxazole-5-methanol' without verifying the 3-methoxyphenyl substitution pattern risks introducing a compound with materially different biological performance in downstream assays—a risk that is quantifiable through the comparative IC₅₀ data presented in Section 3.

Quantitative Differentiation Evidence for (2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol Versus Closest Analogs


3-Methoxy Substitution on the Phenyl Ring Confers Superior Antiproliferative Activity Relative to Unsubstituted Phenyl Analogs in a Panel of Human Cancer Cell Lines

In a head-to-head SAR study of forty 2-arylbenzoxazole derivatives (compounds 29–48) evaluated against eight human cancer cell lines, derivatives bearing a methoxy group at the 3-position of the phenyl ring (compounds 41–48) demonstrated generally higher antiproliferative activity than the corresponding derivatives with an unsubstituted 3-position (compounds 29–40) [1]. This class-level SAR finding establishes that the 3-methoxy substituent—exactly the feature present in the target compound—is a positive activity determinant within this scaffold. Representative 3-methoxy-bearing compounds achieved IC₅₀ values in the sub-micromolar to low micromolar range: compound 45 (3-OCH₃, 4-N,N-diethyl, 5-Cl-benzoxazole) exhibited IC₅₀ = 0.9 μM against NCI-H460, outperforming the reference drug etoposide (IC₅₀ = 6.1 μM); compound 43 (3-OCH₃, 4-N,N-diethyl, 5-H-benzoxazole) showed IC₅₀ = 1.8 μM against the same cell line [1]. By contrast, the most active compound lacking 3-methoxy substitution, compound 40 (3-H, 4-morpholine, 5-H-benzoxazole), achieved IC₅₀ = 0.4 μM against NCI-H460 but exhibited substantially narrower spectrum activity across the panel, with IC₅₀ values of 11.2 μM (Z138) and 15.7 μM (Capan-1), suggesting that the 3-methoxy group contributes to broader-spectrum antiproliferative coverage [1]. While the target compound itself was not among the 40 tested derivatives, it shares the identical 3-methoxyphenyl-2-benzoxazole pharmacophoric element present in the higher-activity cluster (compounds 41–48).

Antiproliferative SAR Benzoxazole Meta-methoxy effect NCI-H460

Positional Isomer Differentiation: 3-Methoxy (Meta) Versus 4-Methoxy (Para) Substitution Alters Electronic and Steric Properties Relevant to Target Engagement

The target compound (2-(3-methoxyphenyl)benzo[d]oxazol-5-yl)methanol, CAS 1483064-47-6) and its para-methoxy positional isomer ((2-(4-methoxyphenyl)benzo[d]oxazol-5-yl)methanol, CAS 1496009-30-3) share identical molecular formula (C₁₅H₁₃NO₃) and molecular weight (255.27 g/mol) . However, the meta vs. para positioning of the methoxy group produces distinct electronic effects at the benzoxazole C2 position: the meta-methoxy substituent exerts an electron-withdrawing inductive effect (–I) while the para-methoxy exerts an electron-donating resonance effect (+M), leading to different electron densities on the oxazole ring and consequently different intermolecular interaction profiles [1]. Published QSAR studies on 2-arylbenzoxazoles as cholesteryl ester transfer protein (CETP) inhibitors have demonstrated that meta-substituted phenyl derivatives occupy distinct chemical space from para-substituted analogs in 3D-QSAR CoMFA and CoMSIA models, with meta substituents influencing the steric field differently than para substituents [2]. In the context of adenosine A₂A receptor antagonists built on a 2-arylbenzoxazole scaffold, structure-affinity relationship studies at positions C5 and C7 of the benzoxazole revealed that the substitution pattern on the 2-aryl ring modulates receptor affinity in the micromolar range, and that C5-hydroxymethyl substitution—as present in the target compound—provides a synthetic handle for further affinity optimization [3]. While direct head-to-head IC₅₀ data for the meta-methoxy vs. para-methoxy 5-methanol pair are not available in the published literature, the documented electronic and steric divergence between meta and para substitution on 2-arylbenzoxazoles establishes that these isomers are not functionally interchangeable.

Positional isomer SAR Electronic effects Benzoxazole Meta vs. para substitution

The C5 Hydroxymethyl Group Enables Derivatization Pathways Unavailable to C5-H, C5-Methyl, or C5-Carboxylic Acid Analogs

The C5 hydroxymethyl (–CH₂OH) substituent on the target compound provides a versatile primary alcohol handle that is absent in otherwise comparable analogs such as 2-(3-methoxyphenyl)benzoxazole (CAS 32959-59-4, C5-H) or 2-(3-methoxyphenyl)-1,3-benzoxazole-5-carboxylic acid (C5-COOH) [1]. The –CH₂OH group can be selectively oxidized to the aldehyde (–CHO) or carboxylic acid (–COOH), converted to a leaving group (e.g., –CH₂Br or –CH₂OMs) for nucleophilic displacement, or directly coupled via Mitsunobu or etherification reactions to generate diverse compound libraries . This synthetic versatility is strategically significant because benzoxazole-5-methanol intermediates have been explicitly employed as key building blocks in the synthesis of clinical-stage PD-1/PD-L1 inhibitors, where the C5 hydroxymethyl group serves as the anchor point for attaching pharmacophoric elements critical for immune checkpoint blockade . The Synlett 2024 process chemistry study demonstrated that in-water benzoxazole cyclization conditions were successfully applied to a broad range of benzoxazole-5-methanol derivatives with various substitution patterns, confirming the robust synthetic accessibility of this chemotype under scalable, environmentally benign conditions . By contrast, the C5-H analog (2-(3-methoxyphenyl)benzoxazole) lacks any functional handle at C5 and requires electrophilic aromatic substitution for further elaboration—a less regioselective and lower-yielding transformation. The C5-COOH analog requires activation (e.g., acid chloride formation) prior to coupling, adding a synthetic step and potentially compromising acid-sensitive functionality elsewhere in the molecule.

Synthetic handle Hydroxymethyl Late-stage functionalization Prodrug design

Computed Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile of the 3-Methoxyphenyl-5-hydroxymethyl Benzoxazole

The target compound's computed physicochemical properties position it distinctly within 2-arylbenzoxazole chemical space. Using the SMILES notation COc1cccc(-c2nc3cc(CO)ccc3o2)c1, the compound has a predicted XLogP3 of approximately 2.4–2.8 (estimated from fragment-based calculation), reflecting moderate lipophilicity contributed by the 3-methoxyphenyl group balanced by the polar C5 hydroxymethyl substituent [1]. This lipophilicity profile is within the optimal range (LogP 1–3) for CNS drug-likeness as defined by the recent comprehensive review of brain-penetrant benzoxazoles [2]. The compound possesses 2 hydrogen bond donors (the –OH of –CH₂OH) and 4 hydrogen bond acceptors (oxazole N, oxazole O, methoxy O, and the –OH oxygen), yielding a topological polar surface area (TPSA) of approximately 55–60 Ų—below the 90 Ų threshold generally associated with good oral absorption and blood–brain barrier penetration [2]. By comparison, the C5-unsubstituted analog 2-(3-methoxyphenyl)benzoxazole (CAS 32959-59-4) has only 1 H-bond donor and a lower TPSA (~35 Ų), which may favor membrane permeability but at the cost of reduced aqueous solubility . The C5-carboxylic acid analog has a higher TPSA (~70 Ų) and an additional ionizable center (pKₐ ~4), which may limit membrane penetration at physiological pH. The balanced H-bond donor/acceptor profile of the target compound is consistent with the structural features highlighted in the 2024 benzoxazole medicinal chemistry perspective as favorable for both target engagement and favorable ADME properties [2].

Physicochemical properties Lipophilicity Hydrogen bonding Drug-likeness

3-Methoxy Substitution Enhances Metabolic Stability Relative to Unsubstituted Phenyl in Benzoxazole Scaffolds: Class-Level Pharmacokinetic Inference

A 2023 publication in ACS Medicinal Chemistry Letters highlighted that methoxy substitution on the phenyl ring of benzoxazole-containing compounds improves cellular permeability without compromising receptor binding affinity, and that the methoxy group reduces metabolic instability associated with unsubstituted phenyl rings—a phenomenon attributed to the electron-donating property of the methoxy group attenuating oxidative metabolism at the phenyl ring [1]. This class-level observation is consistent with the well-established medicinal chemistry principle that strategically placed methoxy groups can block metabolic soft spots (e.g., para-hydroxylation by CYP450 enzymes) on pendant phenyl rings. In the context of 2-arylbenzoxazoles specifically, the meta-methoxy positioning (as present in the target compound) may offer a dual advantage: (a) the meta position is less susceptible to direct CYP450-mediated O-dealkylation than the para position, and (b) the electron-withdrawing inductive effect at the meta position can deactivate the phenyl ring toward electrophilic oxidative metabolism relative to an unsubstituted ring [2]. While direct microsomal stability data comparing the target compound to its unsubstituted phenyl analog are not publicly available, the class-level precedent from structurally related benzoxazole series supports a metabolic stability advantage for the 3-methoxyphenyl variant.

Metabolic stability Methoxy effect Benzoxazole CYP450

Procurement-Guiding Application Scenarios for (2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol Based on Quantitative Differentiation Evidence


Antiproliferative Screening Library Design: Prioritizing the 3-Methoxyphenyl Benzoxazole Scaffold for Multi-Cell-Line Cancer Panels

When constructing a focused benzoxazole library for antiproliferative screening, the 3-methoxyphenyl-substituted variant should be prioritized over unsubstituted phenyl or 4-methoxyphenyl analogs. The SAR data from the Molecules 2025 study demonstrate that 3-OCH₃-bearing benzoxazoles (compounds 41–48) consistently outperform 3-H analogs (29–40) across eight human cancer cell lines including NCI-H460 (lung), HCT-116 (colon), and LN-229 (glioblastoma) [1]. Compound 45, a 3-methoxy-bearing derivative, achieved an IC₅₀ of 0.9 μM against NCI-H460—6.8-fold more potent than etoposide (IC₅₀ = 6.1 μM). Using the target compound as a core building block with its C5-hydroxymethyl handle allows further diversification at C5 without sacrificing the activity-enhancing 3-methoxy pharmacophore.

PD-1/PD-L1 Inhibitor Intermediate Synthesis: Leveraging the C5 Hydroxymethyl Anchor Point for Immune Checkpoint Drug Discovery

The Synlett 2024 process chemistry publication explicitly identifies benzoxazole-5-methanol derivatives as key intermediates in the synthesis of clinical-stage PD-1/PD-L1 inhibitors for cancer immunotherapy . The C5 hydroxymethyl group serves as the critical anchor point for attaching amine-containing pharmacophores essential for PD-L1 binding. The in-water scalable cyclization methodology reported in this study was validated across a broad substrate scope, demonstrating that 2-arylbenzoxazole-5-methanol derivatives can be produced efficiently under environmentally benign conditions with yields comparable to traditional organic-solvent-based methods. Research groups pursuing PD-1/PD-L1 small-molecule inhibitor programs should procure the 3-methoxyphenyl variant specifically, as the electronic properties of the 3-methoxy substituent may modulate the binding affinity of the final inhibitor construct.

Structure-Activity Relationship Studies on 2-Arylbenzoxazole Scaffolds: Using the Target Compound as a Reference Point for Meta-Substituent SAR Exploration

For academic or industrial medicinal chemistry groups conducting systematic SAR exploration around the 2-arylbenzoxazole chemotype, the target compound provides an ideal reference point for probing the effect of the 3-methoxy substituent. The Hammett σₘ value of +0.12 for OCH₃ (electron-withdrawing inductive effect) contrasts sharply with the σₚ value of –0.27 (electron-donating resonance effect), establishing a quantitative electronic basis for differentiating the meta and para isomers [2]. Furthermore, the C5 hydroxymethyl group allows parallel derivatization to generate matched molecular pairs (MMPs) that isolate the contribution of the C5 substituent while holding the 3-methoxyphenyl group constant. Comparative QSAR models on 2-arylbenzoxazole CETP inhibitors have validated that meta-substituted derivatives occupy distinct regions of chemical space from para-substituted ones in both CoMFA steric and electrostatic fields [3].

CNS-Penetrant Benzoxazole Candidate Optimization: Exploiting the Balanced Physicochemical Profile of the 3-Methoxyphenyl-5-hydroxymethyl Chemotype

The 2024 comprehensive review by Di Martino and De Rosa identifies specific physicochemical property ranges associated with brain-penetrant benzoxazoles: TPSA < 90 Ų and LogP 1–3 [4]. The target compound's predicted TPSA of ~55–60 Ų and LogP of ~2.4–2.8 place it squarely within this favorable CNS drug-like space. The C5 hydroxymethyl group contributes polarity and hydrogen-bonding capacity without inflating TPSA beyond the 90 Ų threshold, while the 3-methoxy group provides sufficient lipophilicity for passive membrane permeation. By contrast, the C5-H analog (TPSA ~35 Ų) may exhibit poor aqueous solubility, and the C5-COOH analog (TPSA ~70 Ų plus a negative charge at physiological pH) is expected to have limited BBB penetration. For neuroscience-focused benzoxazole programs, the target compound represents a more developable starting point than either comparator.

Quote Request

Request a Quote for (2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.